molecular formula C4H6Cl3NSi B087159 3-Cyanopropyltrichlorosilane CAS No. 1071-27-8

3-Cyanopropyltrichlorosilane

Cat. No.: B087159
CAS No.: 1071-27-8
M. Wt: 202.54 g/mol
InChI Key: HMFFOEBLYHLRQN-UHFFFAOYSA-N
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Description

3-Cyanopropyltrichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl3NSi and its molecular weight is 202.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Adhesion Promotion in Organic Coatings : Organosilane compounds, including 3-Cyanopropyltrichlorosilane, are used to enhance adhesion of organic coatings on inorganic substrates. They form a "bridging effect" at the interfacial region, affecting coating performance through molecular orientation and chemical states (Harun, Lyon, & Marsh, 2003).

  • Preparation of Alkoxy-Substituted Silanes : this compound is a reactant in the preparation of alkoxy-substituted silanes. These compounds are generated by reacting this compound with trialkyl orthoformates, which are useful for producing silicon alkoxides from chlorosilanes (Herzog, Schulze, Trommer, & Roewer, 1997).

  • Modification of Layered Silicates : this compound is used to graft silylating agents in the interlayer space of layered silicates. This process is significant for creating chemically modified layered materials with applications in cation removal from aqueous solutions (Macedo & Airoldi, 2009).

  • Protein Adsorption on Surfaces : This compound is part of a group of silanes used to coat surfaces for studying protein adsorption. It helps in understanding the interactions of proteins with solid-liquid interfaces, which is crucial for designing protein-resistant surfaces (Sapsford & Ligler, 2004).

  • Enhancement of Epoxy Coatings : Used as an additive in epoxy coatings, it plays a role in reducing water absorption, thereby improving the durability and performance of these coatings (Ji, Hu, Zhang, & Cao, 2006).

  • Surface Modification of Polymers : In the context of polymers, it is utilized for surface modification to control wettability. This application is significant in various industries where surface properties of polymers are critical (Howarter & Youngblood, 2007).

  • Preparation of Polypropylene/Clay Nanocomposites : It's used in the preparation of polypropylene/clay nanocomposites. This enhances the mechanical and physico-chemical properties of the nanocomposites, which have potential applications in the automotive and construction industries (Raji et al., 2018).

Safety and Hazards

3-Cyanopropyltrichlorosilane is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

3-Cyanopropyltrichlorosilane is primarily used as a functionalizing agent . Its primary targets are surfaces of materials, particularly multiwalled carbon nanotubes . The role of these targets is to provide a platform for the compound to exert its action and modify the properties of the material surface.

Mode of Action

The compound interacts with its targets through a process known as functionalization . In this process, the this compound molecule binds to the surface of the material, forming a thin layer that changes the properties of the surface. This can enhance the material’s stability, compatibility, or reactivity.

Pharmacokinetics

It’s important to note that the compound has a boiling point of 237-238 °c and a density of 1.3 g/mL at 25 °C , which can influence its behavior in different environments.

Result of Action

The primary result of this compound’s action is the functionalization of material surfaces . This can prevent aggregation of particles in solutions , enhance material stability, and improve compatibility with other substances.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its storage temperature is recommended to be between 2-30°C . Additionally, it is sensitive to moisture , which can affect its stability and efficacy.

Properties

IUPAC Name

4-trichlorosilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NSi/c5-9(6,7)4-2-1-3-8/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFOEBLYHLRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061455
Record name Butanenitrile, 4-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-27-8
Record name 3-Cyanopropyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Cyanopropyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trichlorosilyl)butyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CYANOPROPYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05M8IU15R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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